N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl]benzamide

Catalog No.
S13948910
CAS No.
M.F
C13H22N4O
M. Wt
250.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl]be...

Product Name

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl]benzamide

IUPAC Name

N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]benzamide

Molecular Formula

C13H22N4O

Molecular Weight

250.34 g/mol

InChI

InChI=1S/C13H22N4O/c14-6-7-15-8-9-16-10-11-17-13(18)12-4-2-1-3-5-12/h1-5,15-16H,6-11,14H2,(H,17,18)

InChI Key

YYAKSOXKHIEWAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCNCCNCCN

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl]benzamide, with the CAS number 229499-92-7, is a complex organic compound featuring multiple aminoethyl groups attached to a benzamide structure. This compound is characterized by its multi-functional amine groups, which contribute to its reactivity and potential applications in various fields, including pharmaceuticals and materials science. The presence of the benzamide moiety enhances its solubility and interaction with biological systems, making it a subject of interest for research into drug development and polymer chemistry.

Due to its functional groups:

  • Nucleophilic Substitution: The amino groups can act as nucleophiles, allowing for substitutions with electrophiles.
  • Condensation Reactions: The amine functionalities can condense with carbonyl compounds to form imines or amides.
  • Cross-linking: In polymer chemistry, this compound can be used as a cross-linking agent due to its multiple reactive sites, enhancing the mechanical properties of polymer matrices.

The biological activity of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl]benzamide is primarily attributed to its structural features that resemble those of biologically active molecules. Research indicates that compounds with similar structures may exhibit:

  • Antimicrobial Activity: Some derivatives have shown effectiveness against various bacterial strains.
  • Cytotoxic Effects: Certain analogs have been investigated for their potential in cancer therapy by inducing apoptosis in malignant cells.
  • Neuroprotective Properties: There is ongoing research into the neuroprotective effects of similar compounds, suggesting potential applications in treating neurodegenerative diseases.

The synthesis of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl]benzamide typically involves several steps:

  • Formation of Aminoethyl Derivatives: Starting from commercially available amino acids or amines, aminoethyl groups are introduced through alkylation reactions.
  • Coupling Reaction: The resulting aminoethyl derivatives are then coupled with benzoyl chloride or an equivalent benzamide precursor under basic conditions to form the final product.
  • Purification: The crude product is purified using techniques such as recrystallization or chromatography.

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl]benzamide finds applications across various domains:

  • Pharmaceuticals: Its potential as a therapeutic agent in drug formulations aimed at treating infections or cancer.
  • Polymer Science: Utilized as a reactive diluent in epoxy resin systems, enhancing the properties of cured materials.
  • Bioconjugation: The compound can be employed in bioconjugation strategies for labeling biomolecules due to its amino functionalities.

Interaction studies involving N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl]benzamide focus on its binding affinity and reactivity with biological targets:

  • Protein Binding Studies: Investigating how this compound interacts with proteins can provide insights into its mechanism of action and therapeutic potential.
  • Cellular Uptake Studies: Understanding how effectively this compound is taken up by cells can inform its bioavailability and efficacy as a drug candidate.

Several compounds share structural similarities with N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl]benzamide. Here are some notable examples:

Compound NameStructureUnique Features
N-(2-Aminoethyl)-N-(2-benzamidoethyl)-amineContains a benzamide groupPotentially exhibits enhanced solubility properties
N,N-Di(2-aminoethyl)-benzamideTwo aminoethyl groups attachedMay show distinct biological activity profiles
4-Amino-N-(2-aminoethyl)-benzamideSubstituted at the para positionDifferent reactivity due to para substitution

These compounds are unique due to variations in their functional groups and substituents, which can significantly influence their biological activity and application potential.

XLogP3

-0.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

250.17936134 g/mol

Monoisotopic Mass

250.17936134 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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